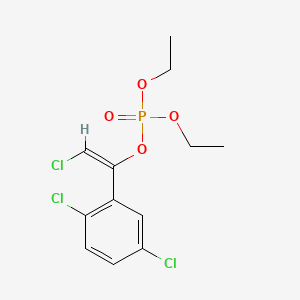
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate is an organophosphate compound with the molecular formula C12H14Cl3O4P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a chlorinated phenyl ring and a chlorovinyl phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate typically involves the reaction of 2,5-dichlorophenylacetic acid with phosphorus oxychloride (POCl3) and diethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving chlorination and phosphorylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as recrystallization or distillation, to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorovinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mécanisme D'action
The mechanism of action of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes, leading to disruption of metabolic pathways. The chlorinated phenyl ring and chlorovinyl phosphate group play crucial roles in its binding to the target enzymes, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate: Similar structure but with an additional chlorine atom.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a different functional group but similar chlorinated phenyl ring.
Uniqueness
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate is unique due to its specific combination of chlorinated phenyl and chlorovinyl phosphate groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
71363-59-2 |
|---|---|
Formule moléculaire |
C12H14Cl3O4P |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ |
Clé InChI |
SRZOWOUWGAIUTI-XYOKQWHBSA-N |
SMILES isomérique |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


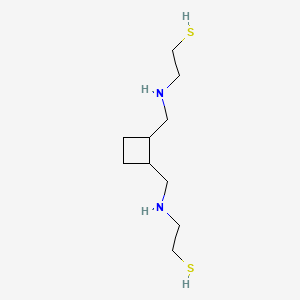
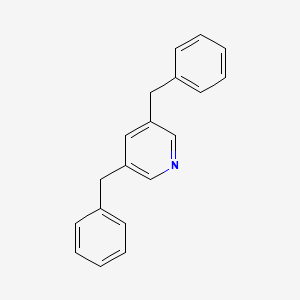
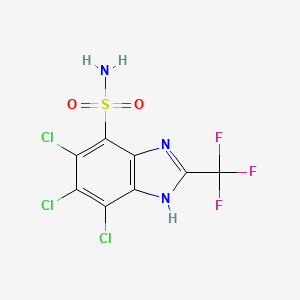
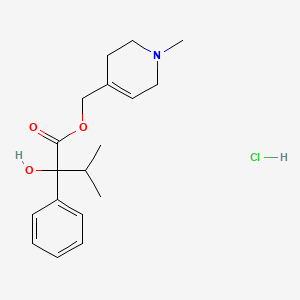
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
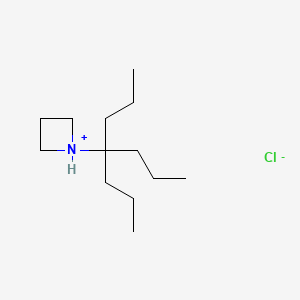
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
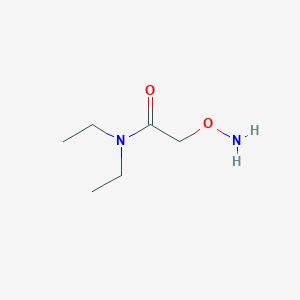
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
